molecular formula C5H5BrN2OS B058545 1-(2-Amino-1,3-thiazol-4-YL)-2-bromoethanone CAS No. 113732-86-8

1-(2-Amino-1,3-thiazol-4-YL)-2-bromoethanone

Cat. No.: B058545
CAS No.: 113732-86-8
M. Wt: 221.08 g/mol
InChI Key: VLELIZKJWKLDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone typically involves the reaction of 2-aminothiazole with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Aminothiazol-4-yl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Aminothiazol-4-yl)-2-bromoethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-Aminothiazol-4-yl)-2-bromoethanone can be compared with other aminothiazole derivatives, such as:

    2-Aminothiazole: A simpler compound with similar biological activities but different chemical properties.

    2-Amino-5-bromothiazole: Another derivative with distinct reactivity and applications.

    2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties

The uniqueness of 1-(2-Aminothiazol-4-yl)-2-bromoethanone lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications.

Properties

CAS No.

113732-86-8

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone

InChI

InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8)

InChI Key

VLELIZKJWKLDMD-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N)C(=O)CBr

Canonical SMILES

C1=C(N=C(S1)N)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.